molecular formula C8H6BrClO B1523896 1-(2-Bromo-3-chlorophenyl)ethanone CAS No. 161957-60-4

1-(2-Bromo-3-chlorophenyl)ethanone

Cat. No.: B1523896
CAS No.: 161957-60-4
M. Wt: 233.49 g/mol
InChI Key: KCCOVPPONJFFDS-UHFFFAOYSA-N
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Description

1-(2-Bromo-3-chlorophenyl)ethanone is a useful research compound. Its molecular formula is C8H6BrClO and its molecular weight is 233.49 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(2-bromo-3-chlorophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrClO/c1-5(11)6-3-2-4-7(10)8(6)9/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCCOVPPONJFFDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C(=CC=C1)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601298494
Record name 1-(2-Bromo-3-chlorophenyl)ethanone
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Molecular Weight

233.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

161957-60-4
Record name 1-(2-Bromo-3-chlorophenyl)ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=161957-60-4
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2-Bromo-3-chlorophenyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601298494
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Significance of Halogenated Acetophenones As Molecular Scaffolds in Organic Synthesis

Halogenated acetophenones are aromatic ketones that feature one or more halogen atoms on the phenyl ring and an acetyl group. This structural arrangement imparts a unique reactivity profile, making them highly valuable in organic synthesis. The electron-withdrawing nature of the halogen atoms and the ketone functionality create multiple reactive sites, allowing for a diverse range of chemical transformations.

The presence of halogens, such as bromine and chlorine, on the aromatic ring provides handles for various cross-coupling reactions, including Suzuki, Heck, and Sonogashira reactions. These reactions are fundamental in the formation of carbon-carbon and carbon-heteroatom bonds, enabling the construction of complex molecular architectures from simpler precursors. Furthermore, the acetyl group can undergo a wide array of reactions, such as aldol (B89426) condensations, reductions to alcohols, and conversion to esters or amides. The α-carbon to the ketone is also readily halogenated, further increasing the synthetic utility of these compounds.

The specific positioning of the halogens on the phenyl ring, as seen in 1-(2-Bromo-3-chlorophenyl)ethanone, offers regiochemical control in subsequent reactions, allowing for the precise introduction of new functional groups. This level of control is crucial in the synthesis of pharmaceuticals and agrochemicals, where specific substitution patterns are often required for biological activity.

Research Trajectories and Applications of 1 2 Bromo 3 Chlorophenyl Ethanone

Direct Synthesis Strategies for this compound

The direct synthesis of this compound typically involves the Friedel-Crafts acylation of 1-bromo-2-chlorobenzene (B145985). In this electrophilic aromatic substitution reaction, 1-bromo-2-chlorobenzene is treated with acetyl chloride or acetic anhydride (B1165640) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). The reaction introduces the acetyl group onto the aromatic ring. The regioselectivity of the acylation is influenced by the directing effects of the bromo and chloro substituents.

An alternative approach involves the bromination of 1-(3-chlorophenyl)ethanone. This method introduces the bromine atom at the position ortho to the chloro group and meta to the acetyl group. The reaction conditions for this bromination, such as the choice of brominating agent and solvent, are critical to control the regioselectivity and avoid multiple brominations of the aromatic ring.

This compound as a Key Synthetic Intermediate for Derivative Synthesis

The carbonyl group of this compound is a focal point for a multitude of chemical transformations, enabling its use as a precursor for a wide range of derivatives with potential applications in medicinal chemistry and material science.

Synthesis of Semicarbazone Derivatives

The reaction of this compound with semicarbazide (B1199961) hydrochloride in the presence of a base, such as sodium acetate, yields the corresponding semicarbazone. researchgate.net This condensation reaction involves the nucleophilic attack of the primary amine group of semicarbazide on the electrophilic carbonyl carbon of the ketone, followed by dehydration to form the C=N double bond characteristic of semicarbazones. sathyabama.ac.innih.gov The synthesis is often carried out in a suitable solvent like ethanol (B145695). researchgate.netsathyabama.ac.in

Table 1: Synthesis of Semicarbazone Derivatives

Starting Material Reagent Product
This compound Semicarbazide Hydrochloride This compound semicarbazone

This table illustrates the straightforward condensation reaction to form semicarbazone derivatives.

Synthesis of Thiosemicarbazone Derivatives

Analogous to semicarbazone synthesis, thiosemicarbazones are prepared by the condensation of this compound with thiosemicarbazide. chemmethod.commdpi.com The reaction proceeds under similar conditions, typically involving refluxing in a solvent like ethanol, sometimes with a catalytic amount of acid. mdpi.com The resulting thiosemicarbazones contain a thione (C=S) group in place of the oxo (C=O) group of semicarbazones, which can significantly influence their chemical properties and biological activities. nih.govnih.gov

Table 2: Synthesis of Thiosemicarbazone Derivatives

Starting Material Reagent Product
This compound Thiosemicarbazide This compound thiosemicarbazone

This table highlights the synthesis of thiosemicarbazone derivatives through a condensation reaction.

Formation of Hydrazone Derivatives

Hydrazone derivatives are synthesized by the reaction of this compound with hydrazine (B178648) or its substituted derivatives (e.g., phenylhydrazine). nih.govresearchgate.net The reaction is a condensation process that results in the formation of a C=N-N linkage. nih.govmdpi.com The reaction conditions can be varied, but often involve heating the reactants in a solvent like ethanol, sometimes with the addition of a catalytic amount of acid to facilitate the reaction. nih.govnih.gov

Table 3: Synthesis of Hydrazone Derivatives

Starting Material Reagent Product
This compound Hydrazine Hydrate This compound hydrazone
This compound Phenylhydrazine This compound phenylhydrazone

This table demonstrates the synthesis of hydrazone derivatives from the starting ketone.

Integration into Heterocyclic Systems (e.g., Pyrrolo[2,3-d]pyrimidines, Triazoles)

The reactivity of this compound allows for its incorporation into various heterocyclic frameworks.

Pyrrolo[2,3-d]pyrimidines: The synthesis of pyrrolo[2,3-d]pyrimidine derivatives can be achieved through multi-step reaction sequences starting from this compound. mdpi.comscielo.org.mxgoogle.com For instance, the ketone can be converted to a suitable intermediate, such as an α-haloketone, which can then undergo cyclization with an appropriate aminopyrimidine derivative to form the fused heterocyclic system. mdpi.comgoogle.com These compounds are of interest due to their structural similarity to purines and their potential as kinase inhibitors. google.comresearchgate.net

Triazoles: 1,2,3-Triazoles can be synthesized from this compound through a multi-step process. nih.govfrontiersin.orgnih.gov One common method involves the conversion of the ketone to an alkyne, followed by a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a key example of "click chemistry". kuleuven.be Alternatively, other synthetic strategies can be employed to construct the triazole ring. organic-chemistry.org

Preparation of Mannich Bases and Their Scaffolds

Mannich bases are formed through the aminoalkylation of an acidic proton located on a carbon atom. While this compound itself does not directly undergo the classical Mannich reaction, it can be a precursor to substrates suitable for this transformation. For example, derivatives of this compound can be designed to contain an active methylene (B1212753) group, which can then react with formaldehyde (B43269) and a primary or secondary amine to yield the corresponding Mannich base. gijash.comnrfhh.comacademicjournals.org These reactions are valuable for introducing aminomethyl functionalities into molecules. researchgate.netrsc.org

Synthesis of Chalcones via Claisen-Schmidt Condensation

The Claisen-Schmidt condensation is a cornerstone reaction in organic chemistry for the synthesis of chalcones, which are α,β-unsaturated ketones. wikipedia.org This reaction involves the base-catalyzed condensation between a ketone possessing α-hydrogens (such as an acetophenone (B1666503) derivative) and an aromatic aldehyde that lacks α-hydrogens. wikipedia.org The reaction proceeds via an aldol (B89426) addition followed by a rapid dehydration step to yield the thermodynamically stable conjugated system of the chalcone (B49325).

The resulting chalcones, characterized by the 1,3-diaryl-2-propen-1-one core, are valuable intermediates for synthesizing various heterocyclic compounds, including flavonoids and pyrimidines. The reaction's utility with halogenated substrates is well-documented, suggesting that this compound would be a viable substrate for generating a diverse library of novel, highly functionalized chalcones.

Ketone Reactant (Analogue)Aldehyde ReactantCatalyst/ConditionsProduct TypeYieldReference
AcetophenoneBenzaldehydeNaOH, Grinding, Solvent-freeDibenzylideneacetone53% nih.gov
2-Hydroxy AcetophenoneSubstituted BenzaldehydesKOH, Methanol, rt, 24hSubstituted HydroxychalconesNot specified scholarsresearchlibrary.com
Cyclopentanone2-BromobenzaldehydeNaOH, Grinding, Solvent-free2,5-bis-(2-Bromobenzylidene)cyclopentanone96% nih.gov
AcetophenoneCinnamaldehydeKF-Al2O3, UltrasoundDienone Chalcone AnalogueNot specified researchgate.net

Formation of Thioether Compounds

The α-bromo functionality in this compound makes it an excellent electrophile for the synthesis of thioethers (sulfides). The most direct method for this transformation is the nucleophilic substitution of the bromine atom by a sulfur-containing nucleophile, typically a thiol (R-SH) or its corresponding thiolate salt (R-S⁻). This reaction generally proceeds via a classic Sₙ2 mechanism, where the thiolate attacks the carbon bearing the bromine, leading to inversion of configuration if the carbon is chiral, and displacing the bromide leaving group. youtube.com

The synthesis can be carried out by reacting the α-bromo ketone with a thiol in the presence of a base (like potassium carbonate or sodium hydroxide) to generate the more nucleophilic thiolate in situ. Alternatively, pre-formed thiolate salts can be used. Solvents such as ethanol, acetone, or dimethylformamide (DMF) are commonly employed. While direct examples using this compound are not prevalent in literature, the reaction is a fundamental and reliable method for forming carbon-sulfur bonds from α-halo ketones. organic-chemistry.org This reaction provides a pathway to phenacyl sulfides, which are valuable intermediates in medicinal chemistry and materials science. Modern, odorless methods using thiol surrogates like Bunte salts or xanthates are also being developed to avoid the use of volatile and malodorous thiols. organic-chemistry.orgmdpi.com

α-Halo Ketone (Analogue)Sulfur ReagentCatalyst/ConditionsProduct TypeYieldReference
Alkyl HalidesPotassium Xanthates (ROCS₂K)DMSO, 100 °CAlkyl ThioethersGood mdpi.com
Aromatic Alcohols (as precursors)ThiolsSilica Alumina Solid Acid, Solvent-freeAryl-Alkyl ThioethersUp to 99% nih.gov
α-(Trifluoromethyl)styrenesThiolsDBN, rtβ-CF₃-thioethersModerate to Good researchgate.net
Alkyl HalidesSodium Thiosulfate (Bunte Salts) / Grignard ReagentNot specifiedAlkyl ThioethersGood organic-chemistry.org

Advanced Synthetic Techniques Employed

Modern synthetic strategies increasingly focus on efficiency, atom economy, and the rapid generation of molecular complexity. Advanced techniques such as multicomponent reactions and microwave-assisted synthesis are particularly relevant for the derivatization of versatile precursors like this compound.

Multicomponent Reactions (MCRs) in Derivatization

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single, one-pot operation to form a product that incorporates atoms from all starting materials. organic-chemistry.org These reactions are prized for their high atom economy, operational simplicity, and ability to rapidly build complex molecular scaffolds from simple precursors. Ketones like this compound are valuable substrates in various MCRs.

For instance, in the Hantzsch dihydropyridine (B1217469) synthesis, an acetophenone derivative can react with an aldehyde and two equivalents of an amino crotonate to form highly substituted dihydropyridines. Similarly, in the Biginelli reaction, an acetophenone can undergo an initial aldol condensation with an aldehyde, and the resulting enone can then react with urea (B33335) to form dihydropyrimidinones. nih.gov Another key MCR is the Kabachnik–Fields reaction, which produces α-aminophosphonates from a ketone, an amine, and a dialkyl phosphite. beilstein-journals.org

The application of MCRs to this compound would allow for the one-pot synthesis of diverse heterocyclic structures, embedding the unique 2-bromo-3-chlorophenyl moiety into a variety of pharmacologically relevant scaffolds. nih.govbeilstein-journals.org

MCR NameReactant Types (including Ketone)Product ClassReference
Biginelli ReactionKetone, Aldehyde, Urea/ThioureaDihydropyrimidinones/-thiones nih.gov
Hantzsch SynthesisKetone, Aldehyde, Ammonia/Amine, β-KetoesterDihydropyridines/Pyridines organic-chemistry.org
Kabachnik–Fields ReactionKetone, Amine, Dialkyl Phosphiteα-Aminophosphonates beilstein-journals.org
Gewald ReactionKetone, α-Cyanoester, Elemental Sulfur2-Aminothiophenes organic-chemistry.org

Microwave-Assisted Synthetic Routes

Microwave-assisted organic synthesis (MAOS) utilizes microwave irradiation to heat reactions, often resulting in dramatic reductions in reaction times, increased product yields, and enhanced reaction selectivity compared to conventional heating methods. scholarsresearchlibrary.comresearchgate.net The efficient and rapid energy transfer can overcome activation barriers and minimize the formation of side products. nih.gov

This technology can be applied to nearly all synthetic transformations of this compound. For example, microwave-assisted Claisen-Schmidt condensations have been shown to produce chalcones in minutes with high yields, a significant improvement over the hours or days required for conventional methods. scholarsresearchlibrary.com Similarly, the synthesis of heterocyclic compounds like thiazoles, pyrazoles, and pyrimidines from acetophenone precursors can be greatly accelerated. beilstein-journals.orgresearchgate.net One-pot, multicomponent reactions are particularly well-suited for microwave assistance, as the rapid heating can efficiently drive the reaction cascade to completion, providing complex molecules in a single, time-efficient step. beilstein-journals.orgnih.gov The use of microwave irradiation represents a green chemistry approach, as it often reduces energy consumption and can enable the use of less solvent. mdpi.com

Reaction TypeSubstrate (Analogue)MethodReaction TimeYieldReference
Hantzsch Thiazole SynthesisAcetophenoneConventional12 h45–65% researchgate.net
Microwavefew minutes70–92% researchgate.net
Imidazopyrimidine Synthesis (MCR)AcetophenonesConventional28 hNot specified beilstein-journals.org
Microwave (340 W)Not specifiedGood beilstein-journals.org
Chalcone Synthesis2-Acetyl HeterocyclesConventional (rt)24 hNot specified scholarsresearchlibrary.com
Microwave (180 W)2–6 minGood scholarsresearchlibrary.com

Chemical Reactivity and Mechanistic Investigations of Halogenated Aromatic Ketones

Enolization Kinetics and Halogenation Mechanisms of Substituted Acetophenones

The α-halogenation of aldehydes and ketones is a common laboratory reaction that can be conducted in either acidic or basic solutions using elemental halogens like chlorine, bromine, or iodine. libretexts.org The process involves the replacement of one or more α-hydrogens. pressbooks.pub

Under acidic conditions, the reaction proceeds through an acid-catalyzed formation of an enol intermediate. libretexts.org For instance, acetophenone (B1666503) reacts with bromine in acetic acid to produce α-bromoacetophenone. libretexts.org The rate of this acid-catalyzed halogenation is dependent on the concentrations of the ketone and the acid but is independent of the halogen concentration. libretexts.org This is because the formation of the enol is the slow, rate-determining step. libretexts.org Consequently, chlorination, bromination, and iodination of a given ketone occur at the same rate under acidic conditions. libretexts.org Typically, only one α-hydrogen is substituted in an acidic medium because the introduced halogen withdraws electrons, which in turn reduces the basicity of the carbonyl oxygen and makes further protonation less favorable. pressbooks.pubwikipedia.org

In contrast, under basic conditions, halogenation occurs via an enolate intermediate. wikipedia.org The introduction of a halogen atom increases the acidity of the remaining α-hydrogens through an inductive electron-withdrawing effect, making subsequent halogenations faster. pressbooks.pub This often leads to the replacement of all α-hydrogens. pressbooks.pub For methyl ketones, this can result in the haloform reaction, where a trihalomethyl group is formed, which then cleaves to yield a carboxylate. wikipedia.org

The position of halogenation on an unsymmetrical ketone also differs with the reaction conditions. In acidic solutions, the halogen typically adds to the more substituted α-carbon, whereas in basic solutions, it adds to the less substituted side. wikipedia.org

A study on the enolization kinetics of acetophenone and p-bromoacetophenone, using amino acids as catalysts and iodine for halogenation, found the reaction to be bimolecular. researchgate.net The rate of enolization was higher for p-bromoacetophenone than for acetophenone, which is attributed to the electron-withdrawing nature of the bromo group. researchgate.net

Halogenation of Acetophenones: Conditions and Outcomes
ConditionIntermediateRate Determining StepExtent of HalogenationRegioselectivity (Unsymmetrical Ketones)
AcidicEnolEnol FormationMono-halogenationMore substituted α-carbon
BasicEnolate-Poly-halogenationLess substituted α-carbon

Theoretical Considerations of Reactivity in Halogenated Aromatic Ketones, Including Substituent Effects

The reactivity of halogenated aromatic ketones is significantly influenced by the electronic effects of the substituents on the aromatic ring. These effects can be broadly categorized as inductive and resonance effects. libretexts.org

Inductive Effects: Halogens are more electronegative than carbon and therefore exert an electron-withdrawing inductive effect (-I effect). This effect decreases the electron density of the aromatic ring, making it less reactive towards electrophilic aromatic substitution. masterorganicchemistry.com The strength of this deactivating effect depends on the electronegativity of the halogen, with fluorine being the most deactivating and iodine the least among the common halogens. The size of the halogen also plays a role; as the size increases, the reactivity of the ring tends to decrease. libretexts.org The carbonyl group of the ketone is also a deactivating group due to its electron-withdrawing nature. numberanalytics.com

Theoretical studies, such as ab initio calculations, have been employed to investigate substituent effects in halogen bonding complexes between aromatic donors and acceptors, providing a deeper understanding of the noncovalent interactions that can influence reactivity. rsc.org

Reductions of Aromatic Ketones in Asymmetric Synthesis

The reduction of prochiral ketones to form chiral alcohols is a crucial transformation in the synthesis of many single-enantiomer pharmaceuticals. nih.gov Halogenated aromatic ketones are important substrates in this context.

Asymmetric transfer hydrogenation (ATH) is a widely used method for the enantioselective reduction of ketones. mdpi.com This reaction typically employs a transition metal catalyst and a hydrogen donor, such as 2-propanol or formic acid. mdpi.comacs.org The use of chiral ligands on the metal center allows for the production of optically active alcohols. mdpi.com

Numerous studies have focused on the ATH of substituted acetophenones. For example, a manganese(I) complex with a chiral (NH)₂P₂ macrocyclic ligand has been shown to effectively catalyze the ATH of various ketones, including those with halogen substituents, with high yields and excellent enantioselectivities. researchgate.net Similarly, ruthenium and rhodium complexes are also commonly used catalysts for this transformation. mdpi.com Kinetic models have been developed to understand the reaction mechanism and catalyst deactivation in the asymmetric hydrogenation of acetophenone. mdpi.com

Biocatalysis offers an environmentally friendly alternative for the asymmetric reduction of ketones. nih.gov Enzymes, particularly aldo-keto reductases (AKRs), exhibit remarkable chemo-, regio-, and stereoselectivity under mild reaction conditions. researchgate.net

Various biological systems, including plant tissues and microorganisms, have been successfully employed for the reduction of halogen-containing aromatic ketones. nih.gov For instance, a study demonstrated the reduction of 4'-chloroacetophenone (B41964) using various plant tissues like apple, carrot, and potato, achieving high enantiomeric excess (e.e.) and chemical yields. nih.gov

Yeast strains, such as Yarrowia lipolytica, are also capable of reducing acetophenone and its halogenated derivatives. nih.gov The enantioselectivity of the reduction was found to be significantly influenced by the nature and position of the halogen atom on the aromatic ring. nih.gov In some cases, enantiopure (R)-alcohols were obtained with high substrate conversion. nih.gov

Heteroaromatic Swapping Reactions Involving Aromatic Ketones

The conversion of aromatic rings to heteroaromatic rings is a valuable strategy in medicinal chemistry to enhance properties like metabolic stability and lipophilicity. researchgate.netchemrxiv.org "Heteroaromatic swapping" refers to the direct, one-step transformation of an aromatic ring into a heteroaromatic one. chemrxiv.org

A recently developed strategy for heteroaromatic swapping utilizes a Claisen/retro-Claisen reaction mechanism involving aromatic ketones and heteroaryl esters. researchgate.netchemrxiv.orgresearchgate.net This approach allows for the selective exchange of the aromatic ring of a ketone with a heteroaromatic ring. researchgate.net The reaction proceeds by forming a diketone intermediate, which then undergoes a selective retro-Claisen reaction. chemrxiv.org This method has been shown to be effective for a broad range of substrates, including bioactive aromatic ketones, offering a versatile tool for molecular editing. researchgate.netchemrxiv.org

Advanced Spectroscopic and Spectrometric Characterization Techniques for 1 2 Bromo 3 Chlorophenyl Ethanone and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

Proton NMR (¹H NMR) spectroscopy provides information on the number of different types of protons, their electronic environments, and their proximity to other protons. For 1-(2-Bromo-3-chlorophenyl)ethanone, the ¹H NMR spectrum is expected to show distinct signals for the aliphatic and aromatic protons.

The methylene (B1212753) protons (-CH₂Br) adjacent to the carbonyl group are expected to appear as a singlet due to the absence of adjacent protons. This signal would be found significantly downfield, typically in the range of δ 4.5-4.7 ppm, because of the deshielding effects of both the adjacent bromine atom and the carbonyl group.

The aromatic region would display a more complex pattern due to the three adjacent protons on the trisubstituted benzene (B151609) ring. These protons would appear as a set of multiplets between δ 7.3 and δ 7.8 ppm. Specifically, one would anticipate:

A doublet of doublets for the proton at position 6.

A triplet (or triplet of doublets) for the proton at position 5.

A doublet of doublets for the proton at position 4.

The exact chemical shifts and coupling constants (J-values) are influenced by the electronic effects of the bromo and chloro substituents. Data from a closely related isomer, 2-bromo-1-(2-chlorophenyl)ethanone, shows aromatic signals between δ 7.35 and δ 7.65 ppm and a methylene singlet at δ 4.53 ppm, supporting these predictions. rsc.org

Table 1: Predicted ¹H NMR Spectral Data for this compound

Protons Predicted Chemical Shift (δ, ppm) Multiplicity Notes
-COCH₂Br 4.5 - 4.7 Singlet (s) Deshielded by adjacent C=O and Br.

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of a molecule. Since this compound has eight chemically non-equivalent carbon atoms, its proton-decoupled ¹³C NMR spectrum is expected to show eight distinct signals.

The most downfield signal corresponds to the carbonyl carbon (C=O), typically appearing around δ 190-195 ppm. rsc.org The methylene carbon (-CH₂Br) is expected in the aliphatic region, around δ 30-35 ppm. rsc.org

The six aromatic carbons will resonate in the δ 125-140 ppm range. The carbons directly attached to the halogen substituents (C-Br and C-Cl) will have their chemical shifts influenced by the electronegativity and heavy atom effect of the halogens. The remaining four aromatic carbons, including the one attached to the acetyl group, will also show distinct signals. For comparison, the signals for the isomer 2-bromo-1-(2-chlorophenyl)ethanone appear at δ 194.0 (C=O), 136.2, 132.8, 130.6, 130.5, 130.3, 127.2, and 34.7 (-CH₂Br). rsc.org

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Carbon Atom Predicted Chemical Shift (δ, ppm) Notes
C=O 190 - 195 Carbonyl carbon, most deshielded.
Aromatic C-CO ~137 Quaternary carbon attached to the acetyl group.
Aromatic C-Br ~120 Carbon attached to bromine.
Aromatic C-Cl ~134 Carbon attached to chlorine.
Aromatic C-H 127 - 133 Remaining three aromatic methine carbons.

Infrared (IR) and Fourier Transform Infrared (FTIR) Spectroscopy

Infrared (IR) and its modern variant, Fourier Transform Infrared (FTIR) spectroscopy, are used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies, which correspond to the vibrational modes of specific bonds.

For this compound, the most prominent feature in the IR spectrum is the strong, sharp absorption band corresponding to the carbonyl (C=O) group stretch. For an aryl ketone, this peak is typically observed in the region of 1680-1700 cm⁻¹.

Other significant absorption bands include:

Aromatic C-H stretching: Weak to medium bands appearing just above 3000 cm⁻¹.

Aliphatic C-H stretching: Weak bands from the methylene (-CH₂) group appearing just below 3000 cm⁻¹.

Aromatic C=C stretching: Several medium to weak bands in the 1450-1600 cm⁻¹ region.

C-Cl and C-Br stretching: These bands appear in the fingerprint region (below 1000 cm⁻¹) and can be harder to assign definitively, but are expected in the 800-600 cm⁻¹ (C-Cl) and 600-500 cm⁻¹ (C-Br) ranges.

Spectra for related compounds are often recorded using techniques like Attenuated Total Reflectance (ATR) on neat samples or as a melt with crystalline solids. nih.gov

Table 3: Characteristic IR Absorption Bands for this compound

Functional Group Vibrational Mode Expected Frequency (cm⁻¹) Intensity
C=O (Aryl Ketone) Stretch 1680 - 1700 Strong, Sharp
Aromatic C-H Stretch 3000 - 3100 Weak to Medium
Aliphatic C-H Stretch 2900 - 3000 Weak
Aromatic C=C Stretch 1450 - 1600 Medium to Weak
C-Cl Stretch 600 - 800 Medium to Strong

Mass Spectrometry (MS) Techniques for Molecular Characterization

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and elemental composition of a compound and can reveal structural details through analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) measures the m/z ratio with very high accuracy (typically to four or more decimal places). This precision allows for the unambiguous determination of a molecule's elemental formula.

For this compound (C₈H₆BrClO), HRMS can distinguish its exact mass from other combinations of atoms that might have the same nominal mass. The presence of bromine and chlorine, which have characteristic isotopic distributions (⁷⁹Br:⁸¹Br ≈ 50.7:49.3 and ³⁵Cl:³⁷Cl ≈ 75.8:24.2), results in a distinctive isotopic cluster for the molecular ion peak ([M]⁺˙). This cluster will have peaks at M, M+2, and M+4, with relative intensities defined by the natural abundances of the isotopes. This pattern is a definitive signature for a compound containing one bromine and one chlorine atom.

Table 4: Calculated Exact Masses for Molecular Ion Isotopologues of C₈H₆BrClO

Isotopologue Formula Ion Calculated Exact Mass (Da)
C₈H₆⁷⁹Br³⁵ClO [M]⁺˙ 231.92906
C₈H₆⁸¹Br³⁵ClO / C₈H₆⁷⁹Br³⁷ClO [M+2]⁺˙ 233.92700 / 233.92611

Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for analyzing polar, and often thermally fragile, molecules. It is frequently coupled with HRMS detectors. In ESI-MS, ions are typically formed by protonation or adduction with cations. For this compound, common ions observed in positive-ion mode would be the protonated molecule [M+H]⁺ or a sodium adduct [M+Na]⁺. rsc.org

While less common for ketones, negative-ion ESI could also be employed, potentially detecting deprotonated molecules or other adducts. The analysis of halogenated compounds by ESI-MS is a well-established method. researchgate.net The choice of positive or negative ionization mode depends on the specific compound and the experimental conditions used to achieve optimal sensitivity.

Table 5: Common Ions of this compound in ESI-MS

Ion Type Formula Ionization Mode
Protonated Molecule [C₈H₆BrClO + H]⁺ Positive

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction (SCXRD) is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. This technique provides precise information on bond lengths, bond angles, and intermolecular interactions within the crystal lattice. researchgate.netmdpi.com For this compound, obtaining a suitable single crystal would allow for the unequivocal confirmation of its molecular structure, including the substitution pattern on the phenyl ring and the conformation of the acetyl group.

The process involves irradiating a single crystal with a monochromatic X-ray beam. The diffraction pattern produced is a result of the constructive interference of X-rays scattered by the electron clouds of the atoms in the crystal. By analyzing the intensities and positions of the diffracted spots, a three-dimensional model of the electron density, and thus the atomic positions, can be constructed. rsc.org Analysis of the crystal packing can reveal intermolecular interactions such as halogen bonding, hydrogen bonding, and π-π stacking, which govern the supramolecular architecture. researchgate.net

Table 4: Representative Crystal Data for a Substituted Phenyl Ethanone Derivative

ParameterExample Value
Empirical FormulaC₁₄H₁₀BrClO₂
Formula Weight325.58
Crystal SystemMonoclinic
Space GroupP2₁/c
Unit Cell Dimensionsa = 15.2653(8) Å, b = 4.5541(2) Å, c = 23.7336(9) Å, β = 129.135(2)°
Volume1279.80(10) ų
Z (molecules per unit cell)4
Calculated Density1.690 Mg/m³
Data for 1-(4-Bromophenyl)-2-(2-chlorophenoxy)ethanone, a related compound, is provided for illustrative purposes.

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (typically carbon, hydrogen, nitrogen, sulfur, and halogens) present in a compound. The results are used to determine the empirical formula of a substance. For this compound (C₈H₆BrClO), the theoretical elemental composition can be calculated from its molecular formula.

Traditionally, this analysis is performed by combustion analysis, where the sample is burned in a stream of oxygen, and the resulting combustion products (CO₂, H₂O, etc.) are quantified. Halogens are typically determined by titration or ion chromatography after combustion. More modern approaches can utilize high-resolution mass spectrometry to derive elemental ratios from the accurate mass of the molecular ion, providing a rapid and sample-efficient alternative. colorado.edu

Table 5: Theoretical Elemental Composition of this compound

ElementSymbolAtomic Weight% Composition
CarbonC12.01141.15%
HydrogenH1.0082.59%
BromineBr79.90434.22%
ChlorineCl35.45315.18%
OxygenO15.9996.85%
Total 233.49 100.00%

Biological Activities and Pharmacological Potential of 1 2 Bromo 3 Chlorophenyl Ethanone Derivatives

Antimicrobial Efficacy Investigations

The search for new antimicrobial agents is a critical area of research, driven by the rise of drug-resistant pathogens. Derivatives of halogenated acetophenones have shown promise in this field.

Derivatives of 1-(2-bromo-3-chlorophenyl)ethanone have been investigated for their ability to inhibit the growth of various bacterial strains. For instance, a series of 2-amino-N-(p-chlorophenyl) acetamide (B32628) derivatives, synthesized from a related bromo-acetamide precursor, demonstrated moderate to high antibacterial activity against several strains, including Acinetobacter baumannii, Pseudomonas aeruginosa, and Staphylococcus aureus. irejournals.com One derivative, 2-(octylamino)-N-(4-chlorophenyl) acetamide, showed notable efficacy. irejournals.com Another study on chalcone (B49325) derivatives, which can be synthesized from acetophenones, found that the presence of a chlorine atom positively influenced their activity against E. coli and S. aureus. mdpi.com Specifically, 5'-chlorodihydrochalcone 2'-O-β-D-(4‴-O-methyl)-glucopyranoside displayed significant antibacterial potential. mdpi.com The introduction of a nitro group in conjunction with a halogen on a flavone (B191248) scaffold, another class of compounds derivable from acetophenones, also resulted in potent antibacterial effects against Enterococcus faecalis, Staphylococcus aureus, and Escherichia coli. mdpi.com

Table 1: Antibacterial Activity of Selected Acetophenone (B1666503) Derivatives

Compound/Derivative Bacterial Strain(s) Activity/Observation Reference(s)
2-amino-N-(p-Chlorophenyl) acetamide derivatives Acinetobacter baumannii, Pseudomonas aeruginosa, Staphylococcus aureus Moderate to high activity irejournals.com
2-(octylamino)-N-(4-chlorophenyl) acetamide S. aureus ATCC6538p Highest antibacterial effect with a Disk Inhibition Zone (DIZ) of 23.5 mm irejournals.com
Chlorinated chalcones E. coli, S. aureus More effective than non-chlorinated counterparts mdpi.com
5'-chlorodihydrochalcone 2'-O-β-D-(4‴-O-methyl)-glucopyranoside Tested bacterial strains Highest antibacterial potential among tested chalcones mdpi.com
6-chloro-8-nitroflavone E. faecalis, S. aureus, E. coli Strong inhibitory effect mdpi.com

The antifungal potential of acetophenone derivatives has also been explored. Chalcones and their derivatives are known to possess a wide range of biological activities, including antifungal effects. researchgate.net Studies on chlorinated chalcones revealed their efficacy against the yeast Candida albicans. mdpi.com Similar to the antibacterial findings, the introduction of a chlorine atom into the chalcone structure enhanced its antifungal activity. mdpi.com Furthermore, flavone derivatives containing both chlorine and a nitro group demonstrated strong inhibitory effects against C. albicans. mdpi.com Mannich bases, which can be synthesized from acetophenones, have also been identified as attractive alternatives for developing novel antifungal agents. researchgate.net

Table 2: Antifungal Activity of Selected Acetophenone Derivatives

Compound/Derivative Fungal Strain(s) Activity/Observation Reference(s)
Chlorinated chalcones Candida albicans Effective inhibition mdpi.com
6-chloro-8-nitroflavone Candida albicans Strong inhibitory effect mdpi.com
Mannich bases of phenothiazino methyl phthalimide Not specified Considered relevant for designing new antifungal agents researchgate.net

Research into Anticancer Properties

The development of new anticancer agents is a cornerstone of medicinal chemistry. Derivatives of this compound have been investigated for their cytotoxic effects against various cancer cell lines. One study reported that 1-(3-Bromo-2-chlorophenyl)ethanone exhibited significant cytotoxicity, with IC50 values ranging from 10 to 30 µM, and induced apoptosis through mitochondrial pathways. The halogen substituents are believed to enhance cytotoxic potency by increasing the compound's ability to penetrate cell membranes.

Derivatives incorporating a 1,2,4-triazole (B32235) moiety have also shown promise. For example, 1-(4-Bromophenyl)-2-((5-(2-((4-methoxyphenyl)amino)ethyl)-4-phenyl-4H-1,2,4-triazol-3-yl)-thio)ethanone was found to be more cytotoxic against the human glioblastoma U-87 cell line than the triple-negative breast cancer MDA-MB-231 cell line. nih.gov Another class of compounds, andrographolide-1,2,3-triazole conjugates, has demonstrated antiproliferative activity against several cancer cell lines, including HCT116, A375, and MCF-7. mdpi.com One such derivative induced G2/M cell cycle arrest and apoptosis in pancreatic cancer cells. mdpi.com

Table 3: Anticancer Activity of Selected Acetophenone Derivatives

Compound/Derivative Cancer Cell Line(s) IC50/Activity Reference(s)
1-(3-Bromo-2-chlorophenyl)ethanone Various cancer cell lines 10-30 µM
1-(4-Fluorophenyl)-2-((5-(2-((4-methoxyphenyl)amino)ethyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)ethanone Glioblastoma U-87 Most active in the series nih.gov
Andrographolide-1,2,3-triazole derivatives (e.g., compound 12) HCT116, A375, MCF-7, PANC-1 IC50 ranging from 0.9 µM to 4.8 µM; induces apoptosis and cell cycle arrest mdpi.com

Enzyme Inhibition Studies (e.g., MAO-A, MAO-B, BACE-1)

Enzyme inhibition is a key mechanism of action for many therapeutic drugs. While specific studies on this compound derivatives as inhibitors of monoamine oxidase (MAO) or beta-secretase 1 (BACE-1) are not prevalent in the provided results, broader research on related scaffolds highlights this potential. For instance, halo-substituted mixed ester/amide-based derivatives have been identified as potent inhibitors of jack bean urease, an enzyme linked to health problems like stomach cancer. semanticscholar.org One such derivative, compound 4b , exhibited remarkable activity with an IC50 of 1.6 ± 0.2 nM, significantly better than the standard thiourea. semanticscholar.org Kinetic studies indicated a mixed type of inhibition. semanticscholar.org The development of multi-target-directed ligands that combine MAO and cholinesterase inhibitory functions is an active area of research, suggesting that appropriately designed acetophenone derivatives could be explored for such activities. nih.gov

Antioxidant Properties

Antioxidants play a crucial role in mitigating oxidative stress, which is implicated in various diseases. Derivatives of acetophenone have been evaluated for their antioxidant potential. In a study of 1,2,4-triazole derivatives, 1-(4-Bromophenyl)-2-((5-(2-((4-methoxyphenyl)amino)ethyl)-4-phenyl-4H-1,2,4-triazol-3-yl)-thio)ethanone (compound 17 ) demonstrated potent DPPH radical scavenging activity, 1.13 times higher than that of ascorbic acid. nih.gov Replacing the bromine with a chlorine atom slightly decreased this activity. nih.gov Another study on hydrazone derivatives found that some compounds scavenged DPPH radicals more effectively than ascorbic acid. nih.gov

Table 4: Antioxidant Activity of Selected Acetophenone Derivatives

Compound/Derivative Assay Activity Reference(s)
1-(4-Bromophenyl)-2-((5-(2-((4-methoxyphenyl)amino)ethyl)-4-phenyl-4H-1,2,4-triazol-3-yl)-thio)ethanone DPPH radical scavenging 1.13 times higher than ascorbic acid nih.gov
1-(4-Chlorophenyl)-2-((5-(2-((4-methoxyphenyl)amino)ethyl)-4-phenyl-4H-1,2,4-triazol-3-yl)-thio)ethanone DPPH radical scavenging Slightly lower than the bromo derivative nih.gov
3-((4-methoxyphenyl)amino)-N'-(1-(naphthalen-1-yl)ethylidene)-propanehydrazide DPPH radical scavenging 1.35-fold higher than ascorbic acid nih.gov

Structure-Activity Relationship (SAR) Studies in Substituted Acetophenone Scaffolds

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how chemical structure influences biological activity. For substituted acetophenone scaffolds, several key relationships have been observed.

In the context of antimicrobial activity, the type and position of halogen substituents on the phenyl ring are critical. For example, in a series of 1,2,4-triazole derivatives, a bromine substituent at the para position of the phenyl ring resulted in higher antioxidant activity compared to a chlorine or fluorine atom at the same position. nih.gov The presence of a chlorine atom in chalcone derivatives was shown to enhance their antimicrobial activity against various bacteria and fungi. mdpi.com

For anticancer activity, the halogen substituents are believed to increase cell membrane penetration, thereby enhancing cytotoxicity. In a series of andrographolide-triazole derivatives, the presence of a phenyl moiety on the triazole ring improved antiproliferative activity. mdpi.com

In enzyme inhibition, the substitution pattern on the phenyl ring plays a crucial role. For urease inhibitors based on halo-substituted mixed esters/amides, a 2-chloro-substituted phenyl ring on one side of the molecule and a 4-isopropyl-substituted benzene (B151609) on the other were essential for potent inhibition. semanticscholar.org

These SAR studies underscore the importance of the substitution pattern on the acetophenone scaffold for tailoring the biological activity of its derivatives. The electronic and steric properties of the substituents significantly influence the interaction of these molecules with their biological targets.

Investigation of Blood-Brain Barrier (BBB) Permeability

No studies were found that evaluated the ability of this compound derivatives to cross the blood-brain barrier. Information regarding their potential for central nervous system activity is currently unavailable.

In Vitro Toxicity and Reactive Oxygen Species (ROS) Assays

No data from in vitro toxicity studies or assays for the generation of reactive oxygen species for any derivatives of this compound could be retrieved from the public domain.

Computational Chemistry and Mechanistic Insights

Density Functional Theory (DFT) Calculations on Halogenated Acetophenones

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules like halogenated acetophenones. These calculations provide insights into molecular geometry, reactivity, and spectroscopic properties. For halogenated phenyl derivatives, DFT studies, often using the B3LYP functional with basis sets like 6-311++G**, help in understanding the influence of halogen substituents on the molecule's electronic landscape. niscpr.res.in

DFT calculations on related halogenated compounds reveal that the introduction of halogens significantly alters electronic properties. niscpr.res.in For instance, Frontier Molecular Orbital (FMO) analysis often shows that halogen atoms can lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO), which can increase the molecule's chemical reactivity and electrophilicity. nih.gov The HOMO-LUMO energy gap is a critical descriptor of chemical stability; a smaller gap suggests higher reactivity. nih.gov In studies of halogen-substituted molecules, tri-halogen substitution has been shown to effectively reduce the HOMO-LUMO gap, thereby increasing chemical reactivity. nih.gov

Molecular Electrostatic Potential (MEP) maps, another output of DFT calculations, visualize the charge distribution and are used to predict sites for electrophilic and nucleophilic attack. bohrium.comnanobioletters.com For a compound like 1-(2-Bromo-3-chlorophenyl)ethanone, the MEP would likely show a negative potential (red/yellow regions) around the carbonyl oxygen, indicating a site for electrophilic attack, and positive potential (blue regions) around the hydrogen atoms.

Table 1: Example Computational Descriptors for a Halogenated Aromatic Ketone based on DFT Calculations

DescriptorTypical Calculated Value/ObservationSignificance
HOMO Energy~ -6.5 to -7.5 eVIndicates electron-donating ability.
LUMO Energy~ -1.5 to -2.5 eVIndicates electron-accepting ability; lowered by halogens. nih.gov
HOMO-LUMO Gap (ΔE)~ 4.0 to 5.0 eVRelates to chemical reactivity and stability; a smaller gap implies higher reactivity. nih.govdntb.gov.ua
Dipole Moment~ 2.0 to 3.5 DMeasures polarity; substitution with halogens tends to increase the dipole moment compared to the parent molecule. niscpr.res.in
Molecular Electrostatic Potential (MEP)Negative potential on carbonyl oxygen; positive on aromatic protons.Predicts sites for intermolecular interactions and chemical reactions. nanobioletters.com

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein, such as an enzyme. This method is instrumental in drug design and understanding structure-activity relationships. For a molecule like this compound, docking simulations can identify key interactions within an enzyme's active site that stabilize the ligand-protein complex. These simulations use scoring functions to estimate the binding affinity, often expressed in kcal/mol. nih.govmdpi.com

In typical docking studies of halogenated compounds, the ligand is placed in the binding pocket of a receptor protein, and various conformations are explored. researchgate.net The results often highlight specific amino acid residues that interact with the ligand. For example, studies on similar halogenated molecules have shown interactions with residues like Leucine, Threonine, and various aromatic amino acids. researchgate.netfigshare.com The halogen atoms themselves can participate in halogen bonds with electron-donating atoms like oxygen (from backbone carbonyls) and nitrogen (from side chains). researchgate.netfigshare.com Docking of a related bromo-fluorophenyl compound against bacterial enzymes revealed good binding affinities with target proteins like dihydrofolate reductase (DHFR). nih.gov

The binding energy and the types of interactions formed are crucial determinants of a compound's potential biological activity. researchgate.net

Table 2: Representative Molecular Docking Results for a Halogenated Ligand with an Enzyme Active Site

Target Protein (Example)Binding Energy (kcal/mol)Key Interacting ResiduesTypes of Interactions
Dihydrofolate Reductase (DHFR)-7.07LEU, ILE, PHE, SERHydrogen bonds, Hydrophobic interactions, Halogen bonds. nih.gov
Caspase-3-6.6 to -7.8ARG, GLN, HISHydrogen bonds, π-π stacking. researchgate.net
SARS-CoV-2 Main Protease (Mpro)-8.6CYS 145, HIS 41, GLU 166Hydrogen bonds, Hydrophobic interactions. mdpi.com

The non-covalent interactions of halogenated acetophenones are complex and critical for their recognition at a molecular level. Halogenation significantly influences both hydrogen bonding and stacking interactions. mdpi.comnih.gov Studies on complexes of phenol (B47542) with various halogenated acetophenones show that the position of the halogen atom has a pronounced effect on the preferred docking site of the phenol molecule. mdpi.comnih.govnih.gov

For acetophenone (B1666503) itself, phenol prefers to form a hydrogen bond on the methyl side. nih.gov However, halogen substitution can shift this preference. Ortho-substitution, as in this compound, can pre-tilt the ketone group relative to the aromatic ring, which facilitates simultaneous stacking and hydrogen bonding. mdpi.com The presence of halogens can modulate the electron density of the aromatic ring, which in turn affects the strength of π-π stacking interactions. rsc.org These stacking forces can compete with or complement hydrogen bonding, sometimes leading to distorted hydrogen bonds to accommodate a more favorable stacking arrangement. mdpi.comnih.gov The interplay between these forces is crucial for how the molecule is recognized by a protein receptor, where both types of interactions are common. researchgate.net

Mechanistic Studies of Biocatalytic Transformations (e.g., Enzyme Stereoselectivity)

Biocatalysis utilizes enzymes to perform chemical transformations, often with high regio- and stereoselectivity. mdpi.com Ketones like this compound are potential substrates for ketoreductases, which catalyze their reduction to the corresponding chiral alcohol. The stereochemical outcome of such reductions is of great interest.

Mechanistic studies often involve a combination of protein engineering, kinetic analysis, and computational modeling to understand the basis of enzyme stereoselectivity. For example, ene reductases from the Old Yellow Enzyme (OYE) family are known to reduce activated alkenes, but their activity on ketones has also been studied. nih.gov The stereoselectivity of these enzymes can be dramatically altered or even inverted by mutating key amino acid residues in the active site. nih.gov A classic example is the residue at position 296 in OYE1, which is a Phenylalanine. Replacing this Phe with a Serine (as found in the related OYE3) can switch the enzyme's stereopreference from producing the (R)-enantiomer to the (S)-enantiomer for certain ketone substrates. nih.gov Docking studies can rationalize these experimental findings by showing how the substrate fits differently in the wild-type versus the mutant active site, leading to hydride attack from opposite faces of the carbonyl group. nih.gov

Computational Investigations of Enolization and Tautomerism in Acetophenone Derivatives

Carbonyl compounds with an α-hydrogen, such as this compound, can exist in equilibrium between their keto and enol tautomeric forms. researchgate.net The position of this equilibrium is influenced by the molecular structure and the solvent environment. Computational methods, particularly DFT, are widely used to study keto-enol tautomerism by calculating the relative stabilities of the tautomers and the energy barrier for their interconversion. researchgate.netkatwacollegejournal.com

For simple ketones like acetone, the keto form is overwhelmingly more stable. However, in β-dicarbonyl compounds, the enol form can be significantly stabilized by a strong intramolecular hydrogen bond. researchgate.netkatwacollegejournal.com For acetophenone derivatives, the keto form is generally more stable than the enol form. orientjchem.org Theoretical studies have shown that substituents on the phenyl ring can influence the relative stability. Electron-withdrawing groups, like halogens, are predicted to favor the keto-form. mdpi.com

Solvation also plays a critical role. Polar solvents can stabilize the more polar tautomer, which is typically the keto form, through dipole-dipole interactions or hydrogen bonding. orientjchem.orgnih.gov Computational models like the Polarizable Continuum Model (PCM) are used to simulate solvent effects and predict how the tautomeric equilibrium shifts from the gas phase to solution. katwacollegejournal.com

Table 3: Theoretical Relative Stabilities (ΔE, kcal/mol) of Keto-Enol Tautomers for an Acetophenone Derivative

EnvironmentΔE (Eenol - Eketo)Favored Tautomer
Gas Phase+17.89Keto. orientjchem.org
Cyclohexane (Non-polar)+17.34Keto. orientjchem.org
Methanol (Polar, Protic)+16.55Keto. orientjchem.org
Water (Polar, Protic)+16.50Keto. orientjchem.org
orientjchem.org

Analytical Applications and Reference Standards for 1 2 Bromo 3 Chlorophenyl Ethanone

Utilization as an Analytical Reference Standard

1-(2-Bromo-3-chlorophenyl)ethanone serves as a crucial analytical reference standard. A reference standard is a highly purified and well-characterized substance used as a benchmark in analytical testing. The availability of this compound as a commercial standard underpins its role in the precise identification and quantification of related substances. lookchemicals.compharmaffiliates.com

The primary function of an analytical reference standard is to ensure the accuracy, reliability, and consistency of analytical results. In this capacity, this compound is used for:

Qualitative Analysis: Confirming the identity of the substance in a sample by comparing its analytical properties (e.g., retention time in chromatography, spectral data) with that of the certified reference material.

Quantitative Analysis: Determining the exact amount of the substance in a sample. This is achieved by creating a calibration curve from known concentrations of the reference standard, against which the sample's response is measured.

Suppliers provide this compound with a Certificate of Analysis (CoA) detailing its purity and characterization data, which is essential for its use in regulated environments. synzeal.com Its role can be critical in the analysis of impurities and related compounds in the synthesis of active pharmaceutical ingredients (APIs). lookchemicals.comhilarispublisher.com

Table 1: Chemical Properties of this compound

Property Value
CAS Number 161957-60-4 sigmaaldrich.com
Molecular Formula C₈H₆BrClO sigmaaldrich.com
Molecular Weight 233.49 g/mol sigmaaldrich.com

| IUPAC Name | this compound myskinrecipes.com |

Applications in Analytical Method Development and Validation in Pharmaceutical Contexts

In the pharmaceutical industry, analytical methods must be rigorously developed and validated to meet strict regulatory requirements. This compound is utilized in this process, often as a known impurity or a related substance in the manufacturing of other pharmaceuticals. lookchemicals.comsynzeal.com

Method Development: During the development of analytical techniques, such as High-Performance Liquid Chromatography (HPLC), this reference standard is used to:

Optimize the separation conditions (e.g., mobile phase composition, column type, flow rate) to ensure that the compound is well-resolved from the main API and other potential impurities. sielc.com

Establish detection parameters (e.g., UV wavelength) for optimal sensitivity.

Method Validation: Once a method is developed, it must be validated to demonstrate its suitability for the intended purpose. Method validation is a regulatory requirement for Abbreviated New Drug Applications (ANDAs) and for quality control during commercial production. synzeal.com this compound is used to assess key validation parameters, including:

Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present.

Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.

Accuracy: The closeness of the test results obtained by the method to the true value.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

The use of a well-characterized standard like this compound is indispensable for establishing the performance characteristics of analytical methods intended for routine quality control of drug substances and products. synzeal.com

Strategies for Enhanced Detection of Ketones in Complex Matrices (e.g., Derivatization with Girard T Reagent)

Detecting and quantifying low levels of ketones like this compound in complex matrices (e.g., biological fluids, environmental samples, or pharmaceutical formulations) can be challenging due to low concentrations, poor ionization efficiency in mass spectrometry, or interference from other matrix components. acs.org Chemical derivatization is a powerful strategy employed to overcome these limitations.

One of the most effective methods for enhancing the detection of ketones and aldehydes is derivatization with Girard's reagents, particularly Girard's Reagent T (GirT). medchemexpress.comnih.gov

The Girard Reaction: Girard's Reagent T (Trimethylaceto-hydrazide ammonium (B1175870) chloride) is a hydrazide that reacts with the carbonyl group of a ketone (or aldehyde) to form a stable hydrazone. medchemexpress.comresearchgate.net The key feature of this reaction is the introduction of a pre-charged quaternary ammonium group into the analyte molecule. nih.gov This permanent positive charge significantly enhances the ionization efficiency of the derivative in electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry, leading to a substantial increase in detection sensitivity. nih.govresearchgate.net

Advantages of Derivatization with Girard's Reagent T:

Improved Sensitivity: The pre-charged nature of the derivative can improve the detection limit by several folds compared to the underivatized ketone. nih.govresearchgate.net

Enhanced Specificity: In tandem mass spectrometry (MS/MS), Girard hydrazones exhibit a characteristic neutral loss of the trimethylamine (B31210) group (59 Da), allowing for highly specific detection using neutral loss scans or multiple reaction monitoring (MRM). researchgate.netnih.gov This allows for the selective profiling of all carbonyl-containing compounds in a complex sample.

Improved Chromatography: The derivatization can alter the chromatographic properties of the analyte, potentially improving peak shape and resolution.

Broad Applicability: The reaction is robust and applicable to a wide range of ketones and aldehydes under mild conditions. acs.org

While direct derivatization of this compound with GirT is not extensively documented in dedicated studies, the established reactivity of GirT with ketones makes this a highly viable and effective strategy for its trace analysis in challenging matrices. acs.orgmedchemexpress.com

Table 2: Overview of Derivatization with Girard's Reagent T for Ketone Analysis

Feature Description
Reagent Girard's Reagent T (Trimethylaceto-hydrazide ammonium chloride) medchemexpress.com
Functional Group Targeted Carbonyl group (Ketones and Aldehydes) nih.gov
Reaction Product Hydrazone derivative with a permanent positive charge nih.gov
Primary Analytical Advantage Enhanced ionization efficiency and sensitivity in mass spectrometry (LC-MS/MS) nih.gov

| Characteristic MS/MS behavior | Neutral loss of trimethylamine (59 Da) researchgate.net |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-(2-Bromo-3-chlorophenyl)ethanone, and what factors influence yield optimization?

  • Methodological Answer: The compound is typically synthesized via bromination of 1-(2-chlorophenyl)ethanone using bromine in dichloromethane under controlled conditions. Key factors include stoichiometric ratios (e.g., bromine:substrate = 1:1), reaction temperature (25°C), and reaction time (2–4 hours). Post-reaction purification via column chromatography or recrystallization is critical to isolate the product. Side reactions, such as over-bromination, can be minimized by incremental addition of bromine and rigorous temperature monitoring .

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer:

  • NMR: <sup>1</sup>H and <sup>13</sup>C NMR confirm substitution patterns (e.g., aromatic protons adjacent to bromine/chlorine show distinct splitting).
  • IR: Stretching frequencies for ketone (C=O, ~1700 cm<sup>-1</sup>) and C-Br/C-Cl bonds (~600–800 cm<sup>-1</sup>) validate functional groups.
  • Mass Spectrometry: High-resolution MS (HRMS) confirms molecular weight (233.49 g/mol) and isotopic patterns for Br/Cl .
  • X-ray Crystallography: Resolves bond angles (e.g., C-Br bond length ~1.89 Å) and crystal packing, as demonstrated in structurally analogous bromo-chloro aryl ketones .

Q. How can researchers assess the stability of this compound under varying storage conditions?

  • Methodological Answer: Stability is evaluated via accelerated degradation studies:

  • Thermal Stability: Heat samples to 40–60°C and monitor decomposition via TGA or HPLC.
  • Photostability: Expose to UV light (λ = 254–365 nm) and track ketone degradation by NMR or IR.
  • Humidity Sensitivity: Store at 75% relative humidity; hydrolysis of the ketone group can be quantified using LC-MS .

Advanced Research Questions

Q. How can discrepancies in spectroscopic or crystallographic data for this compound be resolved?

  • Methodological Answer: Contradictions often arise from polymorphism (different crystal forms) or solvent effects in NMR. To resolve:

  • Multi-Technique Validation: Cross-validate NMR data with X-ray structures (e.g., bond angles in SHELXL-refined models) .
  • Computational Modeling: DFT calculations (e.g., Gaussian) predict NMR shifts and optimize geometry, aligning with experimental data .
  • Dynamic NMR: Study temperature-dependent spectral changes to identify conformational flexibility .

Q. What mechanistic insights explain the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer: The bromine atom at the ortho position undergoes Suzuki-Miyaura coupling more readily than chlorine due to lower bond dissociation energy (Br-C vs. Cl-C). Steric hindrance from the adjacent chloro group slows reactivity, requiring optimized catalysts (e.g., Pd(PPh3)4) and elevated temperatures (80–100°C). Kinetic studies using <sup>19</sup>F NMR (with fluorinated analogs) track reaction progress .

Q. How should conflicting bioactivity results (e.g., cytotoxicity vs. inactivity) in different assays be interpreted?

  • Methodological Answer: Discrepancies may arise from assay conditions (e.g., solvent polarity affecting solubility) or target specificity. Mitigation strategies include:

  • Dose-Response Curves: Test across a wide concentration range (nM–μM) to identify non-linear effects.
  • Target Engagement Assays: Use SPR (surface plasmon resonance) or thermal shift assays to confirm binding to biological targets (e.g., tubulin).
  • Metabolic Stability: Evaluate hepatic microsome stability to rule out rapid in vitro degradation .

Critical Analysis of Evidence

  • Structural data from X-ray studies and SHELX refinement provide high-confidence bond parameters.
  • Biological activity claims require validation via target-specific assays, as inferred from analogous compounds .
  • Synthetic protocols must account for steric effects from the 2-bromo-3-chloro substitution, which differentiate reactivity from para-substituted analogs .

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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-Bromo-3-chlorophenyl)ethanone
Reactant of Route 2
Reactant of Route 2
1-(2-Bromo-3-chlorophenyl)ethanone

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.